3-Hydroxy-4-isopropoxybenzoic acid
Overview
Description
3-Hydroxy-4-isopropoxybenzoic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief, fever reduction, and inflammation reduction. It is one of the most widely used drugs in the world, with over 30 billion doses sold since its introduction in the 1960s. The chemical structure of ibuprofen is similar to that of aspirin, another popular NSAID.
Mechanism of Action
Ibuprofen works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It does this by blocking the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects
Ibuprofen has several biochemical and physiological effects on the body. It can reduce inflammation, pain, and fever by inhibiting the production of prostaglandins. Ibuprofen can also cause gastrointestinal side effects, such as stomach ulcers and bleeding, due to its inhibition of COX-1 enzymes, which are involved in the production of protective prostaglandins in the stomach lining.
Advantages and Limitations for Lab Experiments
Ibuprofen has several advantages for use in lab experiments. It is widely available, inexpensive, and has a well-established safety profile. However, 3-Hydroxy-4-isopropoxybenzoic acid can have variable effects on different cell types and may not be effective in all experimental models. Additionally, the use of 3-Hydroxy-4-isopropoxybenzoic acid in lab experiments may be limited by its potential side effects on the gastrointestinal system.
Future Directions
There are several potential future directions for research on 3-Hydroxy-4-isopropoxybenzoic acid. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that 3-Hydroxy-4-isopropoxybenzoic acid may have neuroprotective effects and may reduce the risk of developing Alzheimer's disease. Another area of interest is the development of more selective COX inhibitors, which may have fewer side effects than non-selective inhibitors like 3-Hydroxy-4-isopropoxybenzoic acid. Additionally, there is ongoing research on the use of 3-Hydroxy-4-isopropoxybenzoic acid in the treatment of cancer and other conditions.
Scientific Research Applications
Ibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used to treat conditions such as arthritis, menstrual cramps, headaches, and fever. Ibuprofen has also been studied for its potential use in the treatment of Alzheimer's disease, cancer, and other conditions.
properties
IUPAC Name |
3-hydroxy-4-propan-2-yloxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,11H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZHROYZTLPSNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-isopropoxybenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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